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Introduction

C646 is a potent and selective cell-permeable inhibitor of the histone acetyltransferases (HATS)
p300 and CBP. These enzymes play a critical role in regulating gene expression through the
acetylation of histones and other proteins, including transcription factors involved in
inflammation. By inhibiting p300/CBP, C646 has emerged as a valuable tool for studying the
role of protein acetylation in inflammatory processes and as a potential therapeutic agent for
inflammatory diseases.

These application notes provide a comprehensive overview of the use of C646 in various in
vitro and in vivo inflammation models. The information compiled herein, including detailed
protocols and quantitative data, is intended to guide researchers in designing and executing
experiments to investigate the anti-inflammatory effects of C646.

Mechanism of Action

C646 competitively inhibits the histone acetyltransferase activity of p300 with a Ki of 0.4 uM.[1]
This inhibition prevents the acetylation of key lysine residues on histones and non-histone
proteins, thereby modulating gene transcription. A primary target of C646's anti-inflammatory
action is the NF-kB signaling pathway. p300/CBP are coactivators for the NF-kB subunit p65,
and their inhibition by C646 leads to reduced acetylation of p65, which is crucial for its full
transcriptional activity.[1][2] This results in the decreased expression of pro-inflammatory
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genes, including cytokines and chemokines.[1][3] Furthermore, C646 has been shown to
suppress the NLRP3 inflammasome, a key component of the innate immune response.[3][4] It
achieves this by impairing NF-kB activation, which is required for the priming of the
inflammasome, and by disrupting the interaction between NLRP3 and ASC, which is essential
for its assembly.[3] Studies have also indicated that C646 can suppress the JNK and ERK1/2
signaling pathways, which are also involved in inflammatory responses.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the use and effects of C646 in
various inflammation models.

Table 1: In Vitro Efficacy of C646

Cell Inflammatory
Parameter . . Value Reference
Line/System Stimulus
Ki for p300 - - 0.4 uM [1]
Inhibition of Starting from 7 1
HDACs pM
Effective LPS (10 ng/mL)
_ RAW?264.7
Concentration + IFNy (10 1-30puM [1]
macrophages
Range ng/mL)
) ) o LPS (10 ng/mL)
Effective Murine precision-
' _ + IFNy (10 1-30uM [1]
Concentration cut lung slices
ng/mL)

Table 2: In Vivo Efficacy of C646
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. . Dosing L
Animal Model Disease . Key Findings Reference
Regimen
Ameliorated
symptoms,
5 or 10 mg/kg, yme
) DSS-Induced ) ) reduced body
C57BL/6 Mice N i.p., once daily ] [4]
Colitis weight loss,
for 10 days
decreased colon
shortening
Dose-
dependently
LPS-Induced 10 or 20 mg/kg,
) ) ) decreased serum
C57BL/6 Mice Acute Systemic i.p., pre- [4]
IL-1p3, IL-6, and
Inflammation treatment
TNF-q; alleviated
lung injury
Diminished p300
Intrathecal promoter binding

Rats Neuropathic Pain

administration

(1]
and COX-2

expression

Experimental Protocols
In Vitro Model: Inhibition of Pro-inflammatory Gene
Expression in Macrophages

This protocol describes how to assess the anti-inflammatory effects of C646 on

lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages.

Materials:

RAW264.7 cells

C646 (dissolved in DMSO)

Lipopolysaccharide (LPS) from E. coli

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
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e Phosphate-buffered saline (PBS)

» Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)

o Reagents for ELISA or other protein quantification methods

Procedure:

e Cell Culture: Culture RAW264.7 cells in complete DMEM at 37°C in a humidified atmosphere
of 5% CO2.

e Seeding: Seed the cells in 6-well plates at a density of 5 x 10”5 cells/well and allow them to
adhere overnight.

e Pre-treatment: The next day, replace the medium with fresh medium containing the desired
concentrations of C646 (e.g., 1, 5, 10, 20, 30 uM) or vehicle (DMSO). Incubate for 1-2 hours.

» Stimulation: Add LPS to a final concentration of 10-100 ng/mL to the wells (except for the
unstimulated control).

 Incubation: Incubate the plates for a specified period, depending on the endpoint:

o For gPCR analysis of gene expression: 4-6 hours.

o For ELISA analysis of cytokine secretion: 16-24 hours.

o Sample Collection:

o gPCR: Aspirate the medium, wash the cells with PBS, and lyse the cells for RNA
extraction.

o ELISA: Collect the cell culture supernatants and store them at -80°C until analysis.

e Analysis:

o gPCR: Perform reverse transcription and gPCR to analyze the expression of pro-
inflammatory genes such as Tnf, 116, and ll11b. Normalize the expression to a
housekeeping gene.
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o ELISA: Quantify the concentration of TNF-q, IL-6, and IL-1[3 in the supernatants according
to the manufacturer's instructions.

In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced
Colitis in Mice

This protocol outlines the induction of colitis in mice using DSS and the evaluation of the
therapeutic effects of C646.[4][5][6]

Materials:

C57BL/6 mice (6-8 weeks old)

Dextran sulfate sodium (DSS; molecular weight 36,000-50,000)

C646 (dissolved in a suitable vehicle, e.g., saline with 5% DMSO and 0.5%
carboxymethylcellulose)

Animal balance

Scoring system for Disease Activity Index (DAI)

Procedure:

Acclimatization: Acclimatize the mice for at least one week before the start of the experiment.

« Induction of Colitis: Provide the mice with drinking water containing 3% (w/v) DSS for 7-10
consecutive days. The control group receives regular drinking water.

e C646 Administration: Administer C646 (e.g., 5 or 10 mg/kg) or vehicle via intraperitoneal
(i.p.) injection once daily, starting from day O until the day before sacrifice.[4]

e Monitoring: Monitor the mice daily for:
o Body weight: Record the weight of each mouse.

o Disease Activity Index (DAI): Score the mice based on weight loss, stool consistency, and

the presence of blood in the stool.
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» Termination of Experiment: On the final day of the experiment, euthanize the mice.
» Sample Collection and Analysis:
o Colon Length: Excise the colon and measure its length from the cecum to the anus.

o Histology: Fix a segment of the colon in 10% buffered formalin for histological analysis
(e.g., H&E staining) to assess inflammation and tissue damage.

o Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-
inflammatory cytokines (e.g., IL-1p3, IL-6, TNF-a) by ELISA or gPCR.

Signaling Pathway and Experimental Workflow
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Caption: C646 inhibits p300/CBP, blocking NF-kB activation and pro-inflammatory gene
expression.
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Caption: Workflow for in vitro and in vivo studies of C646 in inflammation models.

Conclusion

C646 is a powerful research tool for dissecting the role of p300/CBP-mediated acetylation in
inflammation. The protocols and data presented here provide a foundation for researchers to
explore the therapeutic potential of inhibiting these key epigenetic regulators in a variety of
inflammatory disease models. It is important to note that at higher concentrations (starting from
7 uUM), C646 can also inhibit histone deacetylases, a factor that should be considered when
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interpreting experimental results.[1] As with any inhibitor, appropriate dose-response studies
and controls are essential for robust and reproducible findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4871277/
https://www.benchchem.com/product/b8037948?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4871277/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4871277/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6217131/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6217131/
https://pubmed.ncbi.nlm.nih.gov/34322027/
https://pubmed.ncbi.nlm.nih.gov/34322027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8313226/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8313226/
https://experiments.springernature.com/articles/10.1038/nprot.2017.044
https://experiments.springernature.com/articles/10.1038/nprot.2017.044
https://www.yeasenbio.com/blogs/animal/the-protocol-of-ulcerative-colitis-mice-modeling-using-dextran-sodium-sulfate-dss-colitis-grade
https://www.benchchem.com/product/b8037948#c646-application-in-inflammation-models
https://www.benchchem.com/product/b8037948#c646-application-in-inflammation-models
https://www.benchchem.com/product/b8037948#c646-application-in-inflammation-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8037948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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